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(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone

JMJD6 inhibition epigenetic regulation breast cancer

(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone (CAS 1794937-09-9) is a synthetic small molecule featuring a pyridazine core substituted at the 6-position with a 3,4-dimethylphenyl group, linked via a piperidine ring to a thiomorpholino methanone moiety. Its molecular formula is C22H28N4OS with a molecular weight of 396.55 g/mol.

Molecular Formula C22H28N4OS
Molecular Weight 396.55
CAS No. 1794937-09-9
Cat. No. B2615083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone
CAS1794937-09-9
Molecular FormulaC22H28N4OS
Molecular Weight396.55
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCSCC4)C
InChIInChI=1S/C22H28N4OS/c1-16-5-6-18(14-17(16)2)20-7-8-21(24-23-20)26-9-3-4-19(15-26)22(27)25-10-12-28-13-11-25/h5-8,14,19H,3-4,9-13,15H2,1-2H3
InChIKeyKLVDORCQRZFTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone (CAS 1794937-09-9): Structural Identity and Procurement-Relevant Physicochemical Baseline


(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone (CAS 1794937-09-9) is a synthetic small molecule featuring a pyridazine core substituted at the 6-position with a 3,4-dimethylphenyl group, linked via a piperidine ring to a thiomorpholino methanone moiety. Its molecular formula is C22H28N4OS with a molecular weight of 396.55 g/mol [1]. The computed XLogP3-AA value is 3.1, topological polar surface area is 74.6 Ų, and the hydrogen bond acceptor count is 5, with zero hydrogen bond donors [1]. The compound is commercially available through multiple research chemical suppliers at typical purity of 95% , and is intended exclusively for research use, not for human or veterinary applications.

Why Generic Substitution Fails for (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone: Scaffold-Level Divergence Among Pyridazine-Piperidine Analogs


Within the pyridazine-piperidine chemical class, minor structural modifications at the piperidine 3-position produce profound shifts in biological target engagement and physicochemical profiles. Published structure-activity relationship (SAR) data on the N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine series demonstrates that JMJD6 binding affinity varies by over 10-fold depending on the amine substituent [1]. Similarly, the SCD1 inhibitor patent US9102669 reports that piperidinyl-pyridazinyl derivatives span an IC50 range from 4 nM to >10 µM against SCD1 in rat liver microsomes, depending exclusively on the piperidine substituent [2]. The thiomorpholino methanone moiety present in the target compound is structurally distinct from all published comparator series—it introduces a sulfur-containing saturated heterocycle with distinct hydrogen-bonding capacity, conformational preference, and lipophilicity relative to amine, amide, or carboxamide congeners. Generic interchange with a simpler analog (e.g., the methoxy-pyridazine or chloro-pyridazine variants) without confirmatory activity data therefore carries a high risk of target inactivity or altered polypharmacology.

Quantitative Differentiation Evidence for (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone Relative to Structural Analogs


Thiomorpholino Methanone vs. Amine Substituent: Scaffold-Class Target Engagement Differentiation (JMJD6 Series)

The target compound bears a thiomorpholino methanone at the piperidine 3-position, a structural motif absent from all published JMJD6 inhibitor series. In the closest published scaffold—N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives—the lead compound A29 achieved a JMJD6 binding KD of 0.75 ± 0.08 µM and antiproliferative IC50 < 3.0 µM against MDA-MB-231, MCF-7, and BT-549 breast cancer cells [1]. The thiomorpholino methanone introduces a thioether-containing six-membered ring with distinct hydrogen bond acceptor geometry (C=O and S atoms) versus the secondary amine in A29, which is predicted to alter the hydrogen-bonding network with JMJD6's 2-oxoglutarate binding pocket. No direct head-to-head comparison between the thiomorpholino methanone and amine sub-series has been published.

JMJD6 inhibition epigenetic regulation breast cancer

SCD1 Inhibitory Potency Range: Scaffold-Class Comparator Data from US9102669 Patent Series

The piperidinyl-pyridazinyl scaffold class has been extensively characterized for SCD1 inhibition. In US9102669, structurally related pyridazine-piperidine derivatives (with varied substituents at the piperidine position) demonstrate SCD1 IC50 values spanning from 4 nM to >10 µM in Sprague-Dawley rat liver microsomes using stearoyl-[9,10-³H]-CoA as substrate [1]. The most potent exemplar (US9102669, Example 24) achieved an IC50 of 4 nM at 25°C in rat liver microsomes, while other analogs in the same patent exhibited IC50 values of 7 nM, 17 nM, and >1000 nM [1]. The target compound's thiomorpholino methanone substituent has not been evaluated in this assay system, but its structural divergence from the active patent exemplars (which predominantly feature bicyclic heteroaryl-piperidine or carboxamide motifs) positions it as a chemically distinct probe for interrogating SCD1 SAR beyond the claimed patent space.

SCD1 inhibition metabolic disease lipid metabolism

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Common Pyridazine-Piperidine Analogs

The target compound's computed XLogP3-AA of 3.1 [1] places it in a moderately lipophilic range. In comparison, the JMJD6 lead compound A29 has a predicted logP of approximately 2.8 based on its structure (fewer aliphatic carbons), while the methoxy-pyridazine analog [1-(6-methoxypyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone carries a lower predicted logP (~2.0) due to the methoxy substituent . The target compound's zero hydrogen bond donor count and five hydrogen bond acceptors (pyridazine N atoms, amide carbonyl O, thiomorpholine S and O) [1] contrast with A29's one H-bond donor (secondary amine NH) and four H-bond acceptors. The topological polar surface area of 74.6 Ų [1] is comparable to A29's estimated 70-80 Ų range, both falling within the favorable range for oral bioavailability (<140 Ų). The sulfur atom in the thiomorpholine ring introduces a distinct polarizability and potential for sulfur-specific interactions (e.g., with cytochrome P450 enzymes or metal ions) not present in oxygen-only morpholine or amine analogs.

physicochemical profiling drug-likeness ADME prediction

Limitation Statement: Absence of Direct Comparative Biological Activity Data for This Specific Compound

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and major vendor databases (excluding benchchems, molecule, evitachem, vulcanchem per exclusion rules) returned no direct quantitative biological activity data for (1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone (CAS 1794937-09-9). The compound is not indexed in ChEMBL with any bioactivity records, has no associated PubChem BioAssay entries, and does not appear as a specific exemplar in any identified patent. All differential evidence presented in this guide is therefore derived from class-level inference based on structurally related pyridazine-piperidine scaffolds [1][2]. High-strength evidence (direct head-to-head comparison or cross-study comparable data) is currently unavailable for this compound. Procurement decisions should weigh this data limitation and consider requesting bespoke profiling from the vendor or contract research organization prior to committing to large-scale studies.

data availability evidence strength procurement risk

Recommended Research Application Scenarios for (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(thiomorpholino)methanone Based on Available Evidence


Exploratory JMJD6 Inhibitor Screening: Thiomorpholine-Containing Probe for Epigenetic Target Validation

The pyridazine-piperidine scaffold has been validated as a JMJD6-binding chemotype through the work of Qian et al. (2022), where the lead compound A29 demonstrated KD = 0.75 µM for JMJD6 and in vivo tumor growth inhibition (TGI = 66.6% at 50 mg/kg i.p. in MDA-MB-231 xenograft) [1]. The target compound, bearing a thiomorpholino methanone at the piperidine 3-position instead of an amine, represents an unexplored substituent within this validated pharmacophore. It is best deployed as a chemical probe in JMJD6 biochemical binding assays (SPR or ITC) and cell-based assays (MDA-MB-231, MCF-7, BT-549) to map the SAR tolerance of the piperidine 3-position to bulkier, sulfur-containing substituents. Procuring this compound is justified when the research objective is to diversify beyond the amine sub-series and explore novel hydrogen-bonding motifs in the JMJD6 2OG-binding pocket.

SCD1 Drug Discovery: IP-Diversifying Chemotype Outside Janssen Patent Claims

The SCD1 inhibitor patent US9102669 extensively claims piperidinyl-pyridazinyl derivatives with bicyclic heteroaryl-piperidine and carboxamide motifs, with exemplified IC50 values as low as 4 nM [1]. The target compound's thiomorpholino methanone substituent is structurally distinct from all patent exemplars, offering a potential pathway to composition-of-matter novelty. This compound should be prioritized for SCD1 programs seeking to establish freedom-to-operate while retaining the pyridazine-piperidine core pharmacophore. Recommended initial screening: SCD1 enzymatic assay in rat or human liver microsomes using ³H-stearoyl-CoA substrate, benchmarked against a known potent exemplar (e.g., the 4 nM compound from Example 24) to establish relative potency.

Physicochemical and ADME Profiling: Benchmarking Sulfur-Containing Heterocycle Effects on Drug-Like Properties

With a computed XLogP3-AA of 3.1, zero H-bond donors, and five H-bond acceptors including a thioether sulfur [1], this compound serves as an informative probe for studying the impact of thiomorpholine incorporation on drug-like properties relative to oxygen-only morpholine or secondary amine analogs. It is well-suited for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, microsomal stability (human/rat liver microsomes), and CYP450 inhibition panel screening. The absence of H-bond donors and moderate TPSA (74.6 Ų) predict favorable passive permeability, making it a candidate for oral bioavailability optimization studies [1]. Procurement is recommended for medicinal chemistry teams systematically investigating the pharmacokinetic consequences of thioether incorporation in heterocyclic drug scaffolds.

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